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Compound of Interest

Compound Name: 4-Methoxyindole

Cat. No.: B031235 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-
methoxyindole, a crucial heterocyclic compound with applications in medicinal chemistry and

drug development. The following sections detail its nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its

identification, characterization, and utilization in further research.

Spectroscopic Data Summary
The empirical formula for 4-Methoxyindole is C₉H₉NO, with a molecular weight of 147.17

g/mol .[1][2] The following tables summarize the key quantitative data from ¹H NMR and Mass

Spectrometry analyses.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 4-methoxyindole was acquired in deuterated chloroform (CDCl₃) on

a 400 MHz instrument. The chemical shifts (δ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS).
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

8.07 br s 1H N-H

7.108 t, J=8.0 Hz 1H Ar-H

7.043 d, J=8.0 Hz 1H Ar-H

6.978 t, J=2.8 Hz 1H Ar-H

6.651 d, J=8.0 Hz 1H Ar-H

6.523 dd, J=2.8, 1.6 Hz 1H Ar-H

3.942 s 3H OCH₃

br s: broad singlet, t: triplet, d: doublet, dd: doublet of doublets, s: singlet

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental ¹³C NMR peak data for 4-Methoxyindole were not available in the

aggregated search results. However, analysis of the structure suggests the presence of nine

distinct carbon signals. A typical ¹³C NMR spectrum would show signals for the aromatic

carbons, the carbons of the indole ring, and the methoxy carbon.

Infrared (IR) Spectroscopy
A specific experimental peak list for the infrared spectrum of 4-Methoxyindole was not

available in the search results. However, based on its functional groups, the following

characteristic absorption bands are expected:
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Wavenumber
Range (cm⁻¹)

Bond Vibration Functional Group Intensity

3500 - 3300 N-H stretch Indole N-H Medium

3100 - 3000 C-H stretch Aromatic C-H Medium

2950 - 2850 C-H stretch
Aliphatic C-H (in

OCH₃)
Medium

1600 - 1475 C=C stretch Aromatic ring Medium-Weak

1300 - 1000 C-O stretch Aryl ether Strong

Mass Spectrometry (MS)
The mass spectrum of 4-methoxyindole was obtained by electron ionization (EI). The table

below lists the major fragments observed, with their corresponding mass-to-charge ratio (m/z)

and relative intensity.

m/z Relative Intensity (%)

147.0 100.0

148.0 10.3

132.0 86.5

133.0 8.2

116.0 11.3

104.0 50.1

89.0 7.3

77.0 11.9

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 4-methoxyindole (approximately 5-10 mg) is dissolved in

about 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane

(TMS) may be added as an internal standard for chemical shift referencing, although modern

spectrometers can reference the residual solvent peak.

Instrumentation: A 400 MHz NMR spectrometer is used for the analysis.

¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to

achieve a good signal-to-noise ratio. Standard parameters for acquisition include a pulse

angle of 90° and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired using a proton-decoupled

pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger

number of scans is generally required for ¹³C NMR due to the low natural abundance of the

¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to

produce the NMR spectrum. The spectrum is then phased, baseline corrected, and the

chemical shifts are referenced. Integration of the peaks in the ¹H NMR spectrum is

performed to determine the relative number of protons.

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample like 4-methoxyindole, the KBr (potassium bromide)

pellet method is commonly used. A small amount of the sample is finely ground with dry KBr

powder and then pressed into a thin, transparent disk. Alternatively, the Attenuated Total

Reflectance (ATR) technique can be used, where a small amount of the solid sample is

placed directly onto the ATR crystal.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the

spectrum.

Data Acquisition: A background spectrum of the empty sample compartment (or the clean

ATR crystal) is recorded first. Then, the sample is placed in the infrared beam path, and the
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sample spectrum is recorded. The instrument measures the absorption of infrared radiation

at different wavenumbers.

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance

versus wavenumber (in cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a

direct insertion probe for a solid sample or after separation by gas chromatography (GC-

MS).

Ionization: Electron Ionization (EI) is a common method for small organic molecules. The

sample molecules in the gas phase are bombarded with a high-energy electron beam

(typically 70 eV), causing them to ionize and fragment.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion at a specific m/z value.

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-methoxyindole.
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Caption: Workflow for Spectroscopic Analysis of 4-Methoxyindole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://m.chemicalbook.com/SpectrumEN_4837-90-5_13CNMR.htm
https://bioregistry.io/registry/sdbs
https://www.benchchem.com/product/b031235#spectroscopic-data-of-4-methoxyindole-nmr-ir-ms
https://www.benchchem.com/product/b031235#spectroscopic-data-of-4-methoxyindole-nmr-ir-ms
https://www.benchchem.com/product/b031235#spectroscopic-data-of-4-methoxyindole-nmr-ir-ms
https://www.benchchem.com/product/b031235#spectroscopic-data-of-4-methoxyindole-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b031235?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031235?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

